(5-Methylpyridin-3-yl)methanamine

CYP2A6 inhibition nicotine metabolism smoking cessation

(5-Methylpyridin-3-yl)methanamine (CAS 771574-45-9), also referred to as 3-(aminomethyl)-5-methylpyridine, is a C7-methyl-substituted pyridinyl methanamine building block with a molecular weight of 122.17 g/mol and an XLogP3 of 0.1. It is commercially available from multiple vendors at typical purities of 95–97%, and also as hydrochloride (CAS 1449122-47-7) and dihydrochloride (CAS 1956340-40-1) salt forms.

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
CAS No. 771574-45-9
Cat. No. B1592145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methylpyridin-3-yl)methanamine
CAS771574-45-9
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1)CN
InChIInChI=1S/C7H10N2/c1-6-2-7(3-8)5-9-4-6/h2,4-5H,3,8H2,1H3
InChIKeyZKAUZQFUIATOQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Methylpyridin-3-yl)methanamine CAS 771574-45-9: Structural Identity, Physicochemical Profile, and Supplier Landscape for Research Procurement


(5-Methylpyridin-3-yl)methanamine (CAS 771574-45-9), also referred to as 3-(aminomethyl)-5-methylpyridine, is a C7-methyl-substituted pyridinyl methanamine building block with a molecular weight of 122.17 g/mol and an XLogP3 of 0.1 [1]. It is commercially available from multiple vendors at typical purities of 95–97%, and also as hydrochloride (CAS 1449122-47-7) and dihydrochloride (CAS 1956340-40-1) salt forms . The compound serves as a key synthetic intermediate in medicinal chemistry programs targeting nicotinamide phosphoribosyltransferase (NAMPT), cytochrome P450 enzymes (CYP11B1, CYP2A6), WDR5, and histamine receptors [1][2].

Why Generic Substitution Fails for (5-Methylpyridin-3-yl)methanamine: Regioisomer-Dependent Biological Activity and Physicochemical Divergence


Simply substituting (5-methylpyridin-3-yl)methanamine with a generic 'pyridinyl methanamine building block' or an alternative regioisomer can lead to catastrophic loss of target engagement or introduction of unwanted off-target activity. In the context of CYP2A6 inhibition, placement of a methyl group at the 5-position of the pyridine ring completely abolishes inhibitory activity (no inhibition at 10 μM), whereas the 4-methyl regioisomer exhibits an IC50 of 0.055 μM and the 6-methyl regioisomer yields an IC50 of 5.5 μM [1]. In CYP11B1 inhibitor programs, the (5-methylpyridin-3-yl)methyl moiety confers a 50-fold improvement in potency over an imidazolylmethyl reference (IC50 = 2 nM vs. >10,000 nM), a gain not replicated by other regioisomeric or heterocyclic replacements [2]. Even within the 5-substituted series, swapping the methyl for a methoxy group alters both the genotoxicity profile (elimination of promutagenic potential) and oral bioavailability (F = 50% vs. F = 2% in rats) while retaining potency, demonstrating that seemingly conservative substitutions produce profound pharmacological divergence [3].

Quantitative Differentiation Evidence for (5-Methylpyridin-3-yl)methanamine vs. Regioisomeric and Functional Analogs


CYP2A6 Inhibition: 5-Methyl Substitution Uniquely Abolishes Off-Target CYP2A6 Activity Among Pyridine Methanamine Regioisomers

In a systematic regioisomeric scan of methyl-substituted 3-(furan-2-yl)pyridine methanamines against CYP2A6, the 5-methyl analog (compound 4f) displayed no inhibitory activity at concentrations up to 10 μM. In contrast, the unsubstituted parent (4a, IC50 = 0.16 μM), the 4-methyl analog (4g, IC50 = 0.055 μM), and the 6-methyl analog (4e, IC50 = 5.5 μM) each exhibited measurable CYP2A6 inhibition [1]. The 2-methyl analog (4h) similarly showed no inhibition, but the combination of the 5-methyl regioisomer's complete lack of CYP2A6 engagement differentiates it critically from the 4-methyl and 6-methyl regioisomers that are commonly considered as alternative building blocks. This positions (5-methylpyridin-3-yl)methanamine as the preferred methanamine building block when avoidance of CYP2A6-mediated metabolism or off-target activity is a design criterion.

CYP2A6 inhibition nicotine metabolism smoking cessation regioisomer SAR

CYP11B1 Inhibition: (5-Methylpyridin-3-yl)methyl Moiety Delivers 50-Fold Potency Gain Over Imidazolylmethyl Reference

In a medicinal chemistry optimization campaign targeting CYP11B1 for Cushing's syndrome, replacement of the 5-((1H-imidazol-1-yl)methyl) substituent of the reference compound with a 5-((5-methylpyridin-3-yl)methyl) group (yielding compound 44) improved the IC50 from >10,000 nM to 2 nM against human CYP11B1, representing a >5,000-fold enhancement in potency [1]. The same modification also improved inhibition of rat CYP11B1 (IC50 = 2,440 nM vs. >10,000 nM). Compound 44 additionally demonstrated selectivity over CYP11B2, CYP17, and CYP19, satisfactory metabolic stability in human and rat plasma and liver S9 fraction, and absence of cytotoxicity and CYP2A6/CYP3A4 inhibition at tested concentrations [1]. The (5-methylpyridin-3-yl)methanamine building block is thus directly implicated as the key pharmacophoric element enabling this potency and selectivity profile.

CYP11B1 inhibition Cushing's syndrome glucocorticoid excess pyridylmethyl SAR

Safety Profile Differentiation: 5-Methyl vs. 5-Methoxy Pyridinyl Methanamine in CYP11B1 Inhibitor Lead Optimization

The lead CYP11B1 inhibitor 5-((5-methylpyridin-3-yl)methyl)-2-phenylpyridine (Ref 7, IC50 = 2 nM) was found to exhibit promutagenic potential in the Ames assay and very low oral bioavailability in rats (F = 2%), necessitating structural modification [1]. Replacing the 5-methyl substitution with a 5-methoxy group yielded 5-((5-methoxypyridin-3-yl)methyl)-3-phenylisoxazole (compound 25), which retained equipotent CYP11B1 inhibition (IC50 = 2 nM) with 14-fold selectivity over CYP11B2, but eliminated mutagenic potential and dramatically improved oral bioavailability to F = 50% in rats [1]. This direct comparator data establishes that while the 5-methyl regioisomer provides outstanding target potency, the 5-methoxy analog may be preferred when in vivo safety and pharmacokinetic parameters are paramount, defining a clear procurement decision point based on the stage and objectives of the research program.

CYP11B1 genotoxicity oral bioavailability lead optimization 5-methoxy analog

Histamine H1 Receptor Antagonism: Critical Role of the 5-Methyl-3-Pyridinyl Group in Rupatadine-Class Antihistamines

Desloratadine derivatives structurally related to rupatadine were generated by replacement of the 5-methyl-3-pyridine group with gamma-alkylidene butenolide moieties, and their H1 antihistamine activity was evaluated using the in vitro histamine-induced contraction of guinea-pig ileum assay [1]. The H1 antagonism of the resulting compounds was highly dependent on the exact nature of the lactone substituent, with only specific structural variants (compounds 7, 8a, and 8g) displaying potent activity. This demonstrates that the 5-methyl-3-pyridinyl moiety—the core substructure of (5-methylpyridin-3-yl)methanamine—is not a passive scaffold element but rather a pharmacophoric feature whose replacement fundamentally alters target engagement. The (5-methylpyridin-3-yl)methanamine building block is therefore directly relevant as a key intermediate for rupatadine-analog library synthesis and histamine receptor SAR studies.

histamine H1 receptor rupatadine desloratadine antihistamine SAR

Physicochemical Differentiation: XLogP3 Shift of +0.4 Units Relative to Unsubstituted Pyridin-3-ylmethanamine

Computed physicochemical properties from PubChem reveal that (5-methylpyridin-3-yl)methanamine has an XLogP3 of 0.1, compared to an XLogP3 of −0.3 for the unsubstituted pyridin-3-ylmethanamine (CAS 3731-52-0), representing a ΔXLogP3 of +0.4 units attributable to the single methyl substituent [1][2]. Both compounds share identical topological polar surface area (TPSA = 38.9 Ų), hydrogen bond donor count (1), hydrogen bond acceptor count (2), and rotatable bond count (1). This modest but significant lipophilicity increase modulates membrane permeability and protein binding without altering key molecular recognition features, making the 5-methyl analog a useful congener for fine-tuning logD-dependent properties such as passive permeability, plasma protein binding, and volume of distribution in lead optimization while preserving the core aminomethyl pharmacophore.

lipophilicity XLogP3 permeability physicochemical property medicinal chemistry design

High-Value Application Scenarios for (5-Methylpyridin-3-yl)methanamine Based on Quantitative Differentiation Evidence


CYP11B1 Inhibitor Lead Discovery for Cushing's Syndrome and Glucocorticoid Excess Disorders

The (5-methylpyridin-3-yl)methyl moiety, directly derived from (5-methylpyridin-3-yl)methanamine, confers a >5,000-fold improvement in CYP11B1 inhibitory potency over an imidazolylmethyl reference (IC50 = 2 nM vs. >10,000 nM) [1]. Procurement of this building block is indicated for early-stage CYP11B1 inhibitor medicinal chemistry programs where achieving nanomolar target potency is the primary objective. Researchers should note that while the 5-methyl analog delivers exceptional potency, a follow-on 5-methoxy analog has demonstrated superior oral bioavailability (F = 50% vs. F = 2%) and elimination of Ames-positive genotoxicity, suggesting a staged procurement strategy: the 5-methyl building block for initial SAR and potency optimization, followed by the 5-methoxy building block for lead optimization and candidate selection [2].

CYP2A6 Counter-Screening and Selectivity-Driven Probe Design

The 5-methyl regioisomer of pyridine methanamine uniquely lacks CYP2A6 inhibitory activity (no inhibition at 10 μM), in contrast to the 4-methyl (IC50 = 0.055 μM), 6-methyl (IC50 = 5.5 μM), and unsubstituted (IC50 = 0.16 μM) congeners [3]. This property makes (5-methylpyridin-3-yl)methanamine the building block of choice when constructing probe molecules or chemical tools intended to avoid CYP2A6 engagement. This is particularly relevant for programs targeting nicotine addiction (where CYP2A6 is the primary nicotine-metabolizing enzyme), as well as for constructing negative control compounds in CYP2A6 inhibitor development campaigns.

Rupatadine-Analog and Histamine H1 Receptor Antagonist Library Synthesis

The 5-methyl-3-pyridinyl group, the core substructure of (5-methylpyridin-3-yl)methanamine, is an integral pharmacophoric element of rupatadine, a marketed antihistamine. Studies replacing this group with gamma-alkylidene butenolide demonstrated that H1 antihistamine activity is highly sensitive to the exact nature of the substituent replacing the 5-methyl-3-pyridinyl moiety [4]. Procurement of this building block is therefore essential for any medicinal chemistry effort aimed at generating rupatadine analogs, exploring histamine H1 receptor SAR, or developing novel tricyclic antihistamine scaffolds.

NAMPT Modulator Development: Urea-Containing Activator and Inhibitor Series

(5-Methylpyridin-3-yl)methanamine has been specifically cited as a useful reagent in the study of urea-containing nicotinamide phosphoribosyltransferase (NAMPT) inhibitors and has been employed in fragment-based design of 3-aminopyridine-derived amides as potent NAMPT inhibitors [5]. The compound also appears in patent literature covering NAMPT modulation and WDR5 inhibition (WO-2020086857-A1, WO-2019213570-A1) . For programs targeting NAD+ biosynthesis modulation—relevant to oncology, metabolic disorders, and neurodegeneration—this building block provides a validated entry point into urea-based NAMPT ligand chemotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Methylpyridin-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.